molecular formula C6H9N3 B157693 N3-Methylpyridine-3,4-diamine CAS No. 1796-73-2

N3-Methylpyridine-3,4-diamine

Cat. No.: B157693
CAS No.: 1796-73-2
M. Wt: 123.16 g/mol
InChI Key: QLIOXRPNGUADBG-UHFFFAOYSA-N
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Description

N3-Methylpyridine-3,4-diamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 4th positions and a methyl group at the nitrogen atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N3-Methylpyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nitration of pyridine-3,4-diamine, followed by reduction. The nitration is typically carried out using nitric acid in the presence of sulfuric acid, and the reduction can be achieved using hydrogen gas over a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro-pyridine derivatives. This method is preferred due to its efficiency and scalability. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N3-Methylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents such as chlorine or bromine are often employed.

Major Products: The major products formed from these reactions include nitroso-pyridine, nitro-pyridine, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N3-Methylpyridine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N3-Methylpyridine-3,4-diamine exerts its effects involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methyl group at the nitrogen atom can affect the compound’s electronic properties, altering its behavior in chemical reactions.

Comparison with Similar Compounds

  • 2-Methylpyridine-3,4-diamine
  • 3-Methylpyridine-4,5-diamine
  • 4-Methylpyridine-2,3-diamine

Comparison: N3-Methylpyridine-3,4-diamine is unique due to the specific positioning of its amino and methyl groups. This unique structure imparts distinct reactivity and properties compared to its isomers. For instance, the presence of the methyl group at the nitrogen atom can significantly influence the compound’s basicity and nucleophilicity, making it more reactive in certain chemical reactions compared to its isomers.

Properties

IUPAC Name

3-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOXRPNGUADBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902932
Record name NoName_3508
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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